molecular formula C16H20N4O3 B4101185 N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4101185
M. Wt: 316.35 g/mol
InChI Key: WFLDCIKADDYFLF-UHFFFAOYSA-N
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Description

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound offered for research and screening purposes. With a molecular formula of C16 H20 N4 O3 and a molecular weight of 316.36 g/mol, it belongs to the class of pyrimidones, which are pyrimidine rings carrying one or more oxo substituents . Pyrimidine and its derivatives are structures of high significance in medicinal chemistry, known for a wide range of biological activities. The specific structure of this compound, featuring a tetrahydropyrimidine core functionalized with both morpholine and benzyl groups, makes it a valuable scaffold for the design and discovery of novel bioactive molecules . Research into analogous pyrimidine and furopyrimidine compounds has demonstrated their potential as inhibitors of key biological targets, such as EGFR tyrosine kinase, which is involved in cell proliferation and growth . This suggests potential research applications for this compound in developing new therapeutic strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-14-10-13(15(22)17-11-12-4-2-1-3-5-12)18-16(19-14)20-6-8-23-9-7-20/h1-5,13H,6-11H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCIKADDYFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(CC(=O)N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where morpholine is introduced to the tetrahydropyrimidine core.

    Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and morpholine moieties, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acid and amine.

Scientific Research Applications

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name/ID Core Structure Substituents/Modifications Morpholine Position Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydropyrimidine N-benzyl, 2-morpholin-4-yl, 6-oxo Directly on pyrimidine ~329.37 High polarity due to oxo group
6a (N-[5-(4-Cl-benzyl)-thiazol-2-yl] derivative) Thiazole 4-Cl-benzyl, morpholin-4-yl-thioxoacetamide Via thioxoacetamide ~408.88 Thioxo (C=S) group enhances lipophilicity
Compound 16 () Quinoline 2-(morpholin-4-yl)ethyl Ethyl chain ~435.50 (estimated) Lower affinity (Ki = 221 nM)
EP Patent Compound () Pyrrolo-pyridazine Trifluoromethyl, morpholin-4-yl-ethoxy Ethoxy chain ~600+ (estimated) Designed for high receptor specificity
Screening Compound (ID example: 302.33) Tetrahydropyrimidine N-phenyl, dihydroisoquinoline Absent 302.33 Lower complexity, no morpholine
Key Observations:
  • Morpholine Positioning: Direct attachment of morpholine to the pyrimidine (target compound) may improve binding compared to ethyl-linked morpholine (Compound 16), which showed 14-fold lower affinity in quinoline analogs .
  • Core Flexibility: The tetrahydropyrimidine core (target) offers greater conformational adaptability than rigid thiazole (6a) or quinoline systems.

Biological Activity

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydropyrimidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Morpholine Group : The morpholine moiety is introduced via nucleophilic substitution reactions.
  • Benzylation : The final step involves the benzyl group being attached to the nitrogen atom of the tetrahydropyrimidine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested on human colon cancer (HT29) and prostate cancer (DU145) cell lines.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with EGFR tyrosine kinase, a critical regulator in cancer cell proliferation. The binding affinity was comparable to known inhibitors like Olmitinib .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties:

  • Testing Against Bacterial Strains : It showed activity against both Gram-positive and Gram-negative bacteria.
  • IC50 Values : Preliminary results indicate IC50 values in the low micromolar range for various strains .

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the efficacy of N-benzyl-2-(morpholin-4-yl)-6-oxo against HT29 and DU145.
    • Findings : The compound exhibited dose-dependent inhibition of cell growth with IC50 values indicating potent anticancer activity.
  • Antimicrobial Study :
    • Objective : To assess the antibacterial properties against a panel of clinical isolates.
    • Findings : The compound showed promising results with significant inhibition zones in agar diffusion assays.

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerHT2910
AnticancerDU14515
AntimicrobialE. coli5
AntimicrobialS. aureus8

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of a pyrimidine precursor with morpholine derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Step 2: Benzylation via nucleophilic substitution using benzyl halides, optimized at 60–80°C .
  • Characterization: Intermediates are validated using HPLC for purity (>95%) and 1H/13C NMR for structural confirmation. For crystalline intermediates, X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities .

Basic: How is the structural identity confirmed post-synthesis?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy: Assigns proton environments (e.g., distinguishing morpholine and tetrahydropyrimidine protons) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction: Resolves crystal packing and torsional angles, particularly for polymorph screening .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary:

  • Temperature: Higher temperatures (80–100°C) accelerate benzylation but may degrade heat-sensitive intermediates .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF reduces side reactions .
  • Catalysts: Palladium-based catalysts for coupling steps (if applicable) improve regioselectivity .
    Monitor progress via TLC and HPLC , and employ column chromatography for purification .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100–400 ns trajectories to analyze conformational stability (e.g., interactions with key residues like Phe31/Lys33 in proteasomes) .
  • Docking Studies: Use AutoDock Vina to predict binding poses and affinity scores. Cross-validate with Binding Pose MetaDynamics (BPMD) to assess pose stability .
  • Free Energy Calculations: MM-GBSA or MM-PBSA methods estimate ΔGbinding, correlating with experimental Ki values .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent enzyme concentrations (e.g., β1i subunit of immunoproteasomes) and buffer conditions (pH 7.4, 25°C) .
  • Control Experiments: Compare with reference inhibitors (e.g., N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide) to validate assay sensitivity .
  • Data Normalization: Adjust for batch effects (e.g., cell passage number) using Z-score normalization.

Table 1: Comparative Analysis of Related Compounds

Compound Name (Example)Structural FeaturesBiological Activity (Ki)Key Interactions
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide Pyridone core, benzyl groupβ1i inhibition (1.2 µM)Hydrogen bonding with Asp123
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide Cyclohexyl substituentβ1i inhibition (4.5 µM)Hydrophobic packing with Tyr59
Target CompoundMorpholine, tetrahydropyrimidineUnder investigationPredicted binding to Phe31

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • logP: Estimated at ~3.5 (via ChemDraw), indicating moderate lipophilicity.
  • Polar Surface Area (PSA): ~80 Ų (calculated using Molinspiration), suggesting moderate permeability.
  • Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with varied substituents (e.g., trifluoromethyl, halogen) at the benzyl or morpholine positions .
  • Biological Testing: Screen against target enzymes (e.g., proteasomes) using fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .
  • Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.